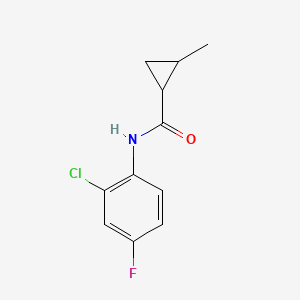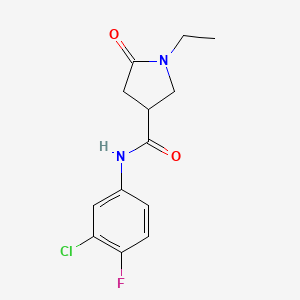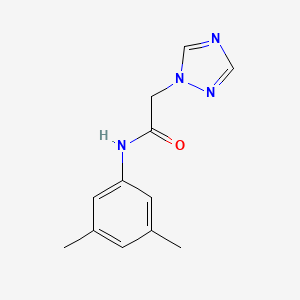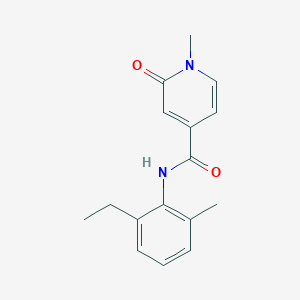![molecular formula C13H16N2O3 B7564463 4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564463.png)
4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazin-2-one ring substituted with a 4-methylphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the 4-methylphenoxyacetyl group: This step involves the reaction of the piperazine derivative with 4-methylphenoxyacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Pharmaceutical Research: It is used as a building block for the synthesis of novel drug candidates with potential therapeutic applications.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one: Similar structure with a different position of the methyl group on the phenoxy ring.
4-[2-(4-Nitrophenoxy)acetyl]piperazin-2-one: Contains a nitro group instead of a methyl group on the phenoxy ring.
Uniqueness
4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenoxy group may enhance its interaction with certain biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-[2-(4-methylphenoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-2-4-11(5-3-10)18-9-13(17)15-7-6-14-12(16)8-15/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRFMGSHWGHYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)


![4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7564403.png)
![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)
![4-[2-(3-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564443.png)

![4-[2-(4-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564459.png)

![2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7564485.png)

